molecular formula C25H20ClN5O3S B2705514 1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one CAS No. 893788-87-9

1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one

Cat. No.: B2705514
CAS No.: 893788-87-9
M. Wt: 505.98
InChI Key: HABLKRTWPKPHAU-UHFFFAOYSA-N
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Description

The compound 1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Key structural features include:

  • Position 3: A 3,4-dimethylbenzenesulfonyl group, which contributes steric bulk and electron-withdrawing effects.
  • Position 7: A chlorine atom, enhancing lipophilicity and influencing electronic properties.

This compound’s synthesis likely involves sequential functionalization of the triazoloquinazoline scaffold, with sulfonylation and nucleophilic aromatic substitution steps .

Properties

IUPAC Name

1-[4-[[7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O3S/c1-14-4-10-20(12-15(14)2)35(33,34)25-24-28-23(27-19-8-5-17(6-9-19)16(3)32)21-13-18(26)7-11-22(21)31(24)30-29-25/h4-13H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABLKRTWPKPHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization reactions: to form the triazoloquinazoline core.

    Sulfonylation: to introduce the sulfonyl group.

    Chlorination: to add the chlorine atom.

    Amination: to attach the amino group.

    Acylation: to introduce the ethanone moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

    Coupling Reactions: Such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

    Catalysts for coupling reactions: Palladium-based catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Biological Studies: Investigating its interactions with biological targets, such as enzymes or receptors.

    Material Science: Exploring its properties as a building block for advanced materials, such as polymers or nanomaterials.

    Chemical Biology: Studying its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors to alter signaling pathways.

    DNA/RNA: Interacting with nucleic acids to affect gene expression.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Position 3 Substituent Position 5 Substituent Position 7 Substituent Key Reference
Target Compound 3,4-dimethylbenzenesulfonyl 4-(ethan-1-one)phenylamino Chloro
7-Chloro-3-[(4-ethylphenyl)sulfonyl]-... [4] 4-ethylphenylsulfonyl 3-methylpiperidinyl Chloro
7-Chloro-N-(4-isopropylphenyl)-... [5] phenylsulfonyl 4-isopropylphenylamino Chloro
5-Chloro-2-methylsulfonyl-... [7] methylsulfonyl Not specified Chloro
N-(4-ethoxyphenyl)-3-(phenylsulfonyl)-... [12] phenylsulfonyl 4-ethoxyphenylamino Chloro

Key Observations :

  • Position 5: The ethanone-linked phenylamino group distinguishes it from piperidinyl or alkylphenylamino substituents, which may affect solubility and hydrogen-bonding interactions.
  • Position 7 : All listed compounds retain a chlorine atom, suggesting a conserved role in electronic modulation or bioactivity.

Physicochemical Properties

  • Planarity : Crystallographic studies (e.g., ) confirm the planar triazoloquinazoline core in related compounds, suggesting similar conformational rigidity in the target compound.

Biological Activity

1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one (CAS Number: 893788-87-9) is a complex organic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C25H20ClN5O3SC_{25}H_{20}ClN_{5}O_{3}S, with a molecular weight of 506.0 g/mol. Its structure features a triazole ring fused with a quinazoline moiety, which is known for diverse biological activities.

PropertyValue
Molecular FormulaC25_{25}H20_{20}ClN5_{5}O3_{3}S
Molecular Weight506.0 g/mol
CAS Number893788-87-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole and quinazoline moieties allow it to bind to specific enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects such as:

  • Anticancer Activity : Inhibition of tumor growth through interference with cell signaling pathways.
  • Anti-inflammatory Effects : Modulation of inflammatory responses by targeting cytokine production.
  • Antimicrobial Properties : Activity against various bacterial strains by disrupting bacterial cell wall synthesis.

Biological Activity Studies

Recent studies have focused on evaluating the biological activity of compounds similar to 1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one. For instance:

  • Anticonvulsant Activity : A series of quinazoline derivatives were evaluated for their anticonvulsant properties using animal models. Compounds demonstrated significant activity in maximal electroshock-induced seizures and pentylenetetrazole-induced seizure models .
  • CNS Depressant Activity : The sedative-hypnotic effects were assessed using the actophotometer screen and forced swim test, indicating that certain derivatives exhibited potent CNS depressant activity .

Case Study 1: Anticancer Evaluation

A study investigated the anticancer potential of various triazoloquinazoline derivatives, including those with similar structures to our compound. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study 2: Antimicrobial Testing

Another research explored the antimicrobial efficacy of compounds related to 1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one against Gram-positive and Gram-negative bacteria. The findings revealed notable inhibition zones in bacterial cultures treated with these compounds.

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